2-Vinylbenzofuran

Vue d'ensemble

Description

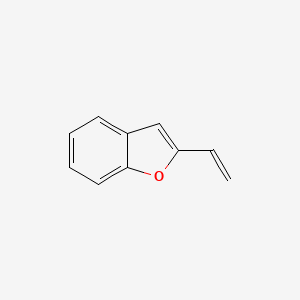

2-Vinylbenzofuran is a useful research compound. Its molecular formula is C10H8O and its molecular weight is 144.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Activities

2-Vinylbenzofuran and its derivatives have shown significant biological activities, making them promising candidates for drug development. Various studies have documented their effects against different types of cancer and other diseases.

- Anticancer Properties : Research indicates that benzofuran derivatives exhibit potent anticancer activity. For example, compounds derived from this compound have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study reported that certain derivatives demonstrated significant inhibitory effects on hepatocellular carcinoma and cervical cancer cell lines, with mechanisms involving dual inhibition of PI3K and VEGFR-2 pathways .

- Antidiabetic Effects : Recent investigations into benzofuran-based compounds have revealed their potential in managing hyperglycemia. For instance, specific derivatives were found to enhance glucose uptake in muscle cells significantly, suggesting their utility in diabetes treatment .

Synthetic Methodologies

The synthesis of this compound involves several innovative approaches that enhance its availability for research and application.

- Modified Larock-Type Coupling : This method has been employed to create various benzofuran derivatives with high yields. The process typically involves coupling o-iodophenol with arylpropynones, resulting in the formation of 2-silylbenzo[b]furans .

- Molecular Hybridization Techniques : These techniques have been used to develop novel compounds with enhanced biological activity. For instance, hybridization strategies have led to the creation of dual-action agents that target multiple pathways involved in cancer progression .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

- Case Study on Anticancer Agents : A comprehensive evaluation of various benzofuran derivatives highlighted their effectiveness against multiple cancer cell lines. Compounds were tested using MTT assays, revealing IC50 values that indicate strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

- Antidiabetic Research : In a study assessing the antihyperglycemic effects of benzofuran-based chromenochalcones, compounds were shown to significantly increase glucose uptake in muscle cells at varying concentrations. This research underscores the potential of these compounds as therapeutic agents for diabetes management .

Summary Table of Key Findings

| Application Area | Compound Variants | Key Findings |

|---|---|---|

| Anticancer Activity | Various derivatives | Significant inhibition of cancer cell lines |

| Antidiabetic Activity | Chromenochalcones | Enhanced glucose uptake in muscle cells |

| Synthesis Methodologies | Modified Larock-Type Coupling | High yield synthesis of benzofuran derivatives |

| Mechanistic Insights | PI3K and VEGFR-2 Inhibitors | Dual inhibition mechanisms identified |

Analyse Des Réactions Chimiques

Radical-Mediated Coupling Reactions

2-Vinylbenzofuran participates in radical coupling processes with secondary amines, forming N-substituted aminomethylbenzofurans . Key features include:

-

Use of tert-butyl hydroperoxide (TBHP) as an oxidant.

-

Formation of carbon-centered radicals on the vinyl group.

| Substrate | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound + N-methylaniline | TBHP, CH₃CN, 80°C | N-methylaminomethylbenzofuran | 62–85 |

Steric hindrance from substituents on the benzofuran ring reduces yields (e.g., 2-aryl groups yield ~62%) .

Thermal Decomposition Pathways

Theoretical studies using G4-level calculations reveal decomposition mechanisms under combustion conditions :

-

Unimolecular dissociation :

-

H-atom elimination from the vinyl chain (C6/C7) dominates over ring C–H bond cleavage.

-

Energy barriers: 102–110 kcal/mol for H-dissociation vs. 117–124 kcal/mol for ring dissociation.

-

-

Intramolecular H-transfer :

-

Transfer from C5 to C4 forms 2-vinylfuran-3(2H)-carbene , which decomposes to hexa-1,4,5-trien-3-one (h145te3o).

-

| Pathway | Energy Barrier (kcal/mol) | Major Product | Rate Constant (700 K) |

|---|---|---|---|

| H-dissociation (C6) | 102.0 | 1-(Furan-2-yl)vinyl | 1.2 × 10⁻³ s⁻¹ |

| H-transfer (C5→C4) | 66.0 | h145te3o | 5.8 × 10⁻² s⁻¹ |

These pathways are critical for understanding this compound’s stability in high-temperature applications .

Electrophilic and Nucleophilic Substitutions

The electron-rich benzofuran ring undergoes substitutions:

-

Electrophilic halogenation : Iodination at the C3 position using I₂ .

-

Nucleophilic additions : Grignard reagents add to the vinyl group, followed by cyclization to form substituted benzofurans .

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Halogenation | I₂, CH₂Cl₂ | 3-Iodo-2-vinylbenzofuran | 70 | |

| Grignard addition | RMgX, THF, 0°C | 2-Alkylbenzofuran | 50–75 |

Cycloaddition Reactions

The vinyl group participates in [2+2] annulations with arynes, forming 2-aroylbenzofurans with high functional-group tolerance .

| Substrate | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound + Aryne | DMF, [2+2] annulation | 2-Aroylbenzofuran | 65–80 |

Catalytic Functionalization

-

Palladium-catalyzed cross-coupling : Suzuki-Miyaura coupling modifies the vinyl group (e.g., synthesis of 2-aryl derivatives) .

-

Rhodium-catalyzed annulation : With diazo compounds, yielding benzofurans or chromones depending on additives (AgNTf₂ vs. AcOH) .

| Reaction | Catalyst/Additive | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂, SPhos | 2-(o-Tolyl)benzofuran | 62 | |

| Rh(III)-catalyzed annulation | RhCp*Cl₂, AgNTf₂ | Benzofuran | 70–85 |

Key Research Findings

-

Synthetic Versatility : Copper- and palladium-catalyzed methods dominate synthesis, enabling diverse substitution patterns .

-

Thermal Stability : Decomposition via H-transfer is kinetically favored over unimolecular dissociation .

-

Radical Reactivity : TBHP-mediated coupling offers a route to N-functionalized derivatives .

-

Catalytic Selectivity : Additives (e.g., AgNTf₂) control product chemoselectivity in annulation reactions .

Propriétés

Numéro CAS |

7522-79-4 |

|---|---|

Formule moléculaire |

C10H8O |

Poids moléculaire |

144.17 g/mol |

Nom IUPAC |

2-ethenyl-1-benzofuran |

InChI |

InChI=1S/C10H8O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h2-7H,1H2 |

Clé InChI |

HVFZVIHIJNLIED-UHFFFAOYSA-N |

SMILES canonique |

C=CC1=CC2=CC=CC=C2O1 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.